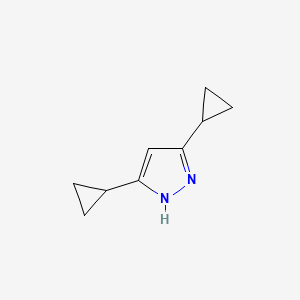

3,5-dicyclopropyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dicyclopropyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-6(1)8-5-9(11-10-8)7-3-4-7/h5-7H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRIYHZNPLWXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 3,5 Dicyclopropyl 1h Pyrazole and Its Derivatives

Established Synthetic Pathways to Pyrazole (B372694) Core Structures

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. Two of the most classical and widely employed strategies are the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions.

Cyclocondensation Reactions of 1,3-Dicarbonyl Compounds with Hydrazines

The reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative stands as the most traditional and direct route to the pyrazole core, often referred to as the Knorr pyrazole synthesis. beilstein-journals.orgmdpi.comnih.gov This method involves the condensation of a binucleophilic hydrazine with a 1,3-dielectrophilic dicarbonyl substrate. mdpi.com The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. beilstein-journals.org

A significant consideration in this synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine. mdpi.comnih.gov The regioselectivity can be influenced by the reaction conditions, such as the solvent and the nature of the substituents on both reactants. nih.gov For instance, the use of polar aprotic solvents has been shown to favor the formation of one regioisomer over the other. nih.gov

The versatility of this method is enhanced by the ability to generate the 1,3-dicarbonyl compound in situ. For example, enolates can be reacted with carboxylic acid chlorides to form the dicarbonyl intermediate, which then undergoes cyclization with hydrazine in a one-pot process. beilstein-journals.org The Knoevenagel condensation can also be employed to generate precursors for pyrazole synthesis. researchgate.netrsc.org This involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, often catalyzed by a base, to form an α,β-unsaturated system that can then react with hydrazine. researchgate.netasianpubs.org

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Key Features | Reference(s) |

| Acetylacetone | Hydrazine hydrate (B1144303) | 3,5-dimethyl-1H-pyrazole | Classic Knorr synthesis | acs.org |

| 1,3-Diketones | Substituted hydrazines | 1,3,5-Trisubstituted pyrazoles | Potential for regioisomers | mdpi.com |

| In situ generated 1,3-diketones | Hydrazines | Polysubstituted pyrazoles | One-pot multicomponent reaction | beilstein-journals.org |

| α-Oxoketene O,N-acetals | Hydrazine | 5-Amino-3-phenylpyrazoles | Utilizes enaminone-like precursors | nih.gov |

1,3-Dipolar Cycloaddition Reactions

A powerful alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. mdpi.com In the context of pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile). frontiersin.org This method offers a high degree of regioselectivity, which is a significant advantage over the cyclocondensation of unsymmetrical precursors. scispace.com

The diazo compounds can be generated in situ from various precursors, such as tosylhydrazones, which decompose upon heating or in the presence of a base to yield the reactive diazo species. scispace.comorganic-chemistry.org This circumvents the need to handle potentially unstable and hazardous diazo compounds directly. nih.gov The reaction of these in situ generated diazo compounds with terminal alkynes generally leads to the formation of 3,5-disubstituted pyrazoles with good regioselectivity. scispace.com

Furthermore, the scope of 1,3-dipolar cycloadditions extends to other 1,3-dipoles like nitrilimines and sydnones. tandfonline.commdpi.com The reaction of nitrilimines, often generated from hydrazonoyl halides, with alkynes provides a reliable route to pyrazoles. tandfonline.com Sydnones, which are mesoionic aromatic compounds, can also undergo cycloaddition with alkynes to afford pyrazoles, often with the expulsion of carbon dioxide.

Table 2: Overview of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Product | Key Features | Reference(s) |

| Diazo compounds | Alkynes | Substituted pyrazoles | High regioselectivity, can be generated in situ | frontiersin.orgscispace.com |

| Nitrilimines | Alkynes | Pyrazolines/Pyrazoles | Good for synthesizing pyrazoline precursors | tandfonline.com |

| Sydnones | Alkynes | Substituted pyrazoles | Mesoionic reactant, loss of CO2 | mdpi.com |

| Tosylhydrazones (diazo precursor) | Terminal alkynes | 3,5-Disubstituted pyrazoles | One-pot, three-component reaction | organic-chemistry.org |

Targeted Synthesis of 3,5-Dicyclopropyl-1H-Pyrazole

The synthesis of the specific target molecule, this compound, requires the strategic incorporation of cyclopropyl (B3062369) groups. This can be achieved either by starting with cyclopropyl-containing building blocks or by introducing the cyclopropyl moieties onto a pre-formed pyrazole ring.

A key precursor for the targeted synthesis is 1,3-dicyclopropyl-1,3-propanedione. This diketone can be prepared through a Claisen condensation of methyl cyclopropyl ketone with a cyclopropanecarboxylic acid ester. google.com Once obtained, this symmetrical diketone can undergo a cyclocondensation reaction with hydrazine hydrate to yield this compound.

Routes Involving Cyclopropyl Hydrazine Precursors

An alternative strategy involves the use of cyclopropyl hydrazine as a key building block. google.com Cyclopropyl hydrazine hydrochloride is a commercially available or synthetically accessible intermediate that can be used in the synthesis of pyrazole compounds for agricultural applications. google.com By reacting cyclopropyl hydrazine with a suitable 1,3-dielectrophile that also contains a cyclopropyl group, one could potentially construct the this compound core. However, the synthesis of a suitable dicyclopropyl-containing electrophile would be a necessary preceding step.

Multi-Component and One-Pot Synthetic Methodologies

Modern synthetic chemistry increasingly favors multi-component and one-pot reactions due to their efficiency, atom economy, and reduced waste generation. beilstein-journals.org Several multi-component strategies have been developed for the synthesis of substituted pyrazoles that could be adapted for the synthesis of this compound. nih.govnih.govacs.org

For instance, a one-pot, three-component reaction involving an aldehyde, tosylhydrazine, and a terminal alkyne has been reported for the synthesis of 3,5-disubstituted pyrazoles. organic-chemistry.org To apply this to the target molecule, one could envision using cyclopropanecarboxaldehyde (B31225) and cyclopropylacetylene (B33242) as two of the components. Another approach involves the reaction of hydrazones of aryl aldehydes with substituted acetophenones in the presence of an iodine catalyst. acs.org By employing a cyclopropyl-substituted hydrazone and a cyclopropyl ketone, this method could potentially yield the desired product.

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further functionalized to create a library of derivatives with potentially diverse biological activities. The pyrazole ring possesses two nitrogen atoms, one of which is a pyrrole-type nitrogen (N1) and the other a pyridine-type nitrogen (N2). The N1 nitrogen is the typical site for alkylation and acylation reactions.

For example, N-alkylation of the pyrazole can be achieved by reacting it with various alkyl halides or other electrophiles in the presence of a base. This allows for the introduction of a wide range of substituents at the N1 position. smolecule.com The pyrazole ring itself can undergo electrophilic substitution reactions, primarily at the C4 position, which is the most electron-rich carbon. chim.it This allows for the introduction of various functional groups such as nitro, halogen, or acyl groups.

The Knoevenagel condensation can be applied to pyrazole-4-carbaldehydes, which can be synthesized through methods like the Vilsmeier-Haack reaction. rsc.orgasianpubs.org This allows for the extension of the carbon chain at the C4 position and the introduction of various functional groups. asianpubs.org Furthermore, the amino group in compounds like 3,5-dicyclopropyl-1H-pyrazol-5-amine can serve as a handle for further derivatization, such as through acylation to form amides. tandfonline.comnih.gov

N-Substitution Reactions

The nitrogen atoms of the pyrazole ring are primary sites for substitution, allowing for the introduction of a wide array of functional groups that can modulate the compound's properties. N-substitution reactions on the this compound core are critical for developing new derivatives.

One common strategy involves the alkylation or arylation of the pyrazole nitrogen. For instance, N-substitution can be achieved by reacting the pyrazole with various electrophiles. A notable example is the synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide, where an ethylmethanesulfonamide group is attached to the N1 position of the pyrazole ring. gsconlinepress.com This is typically accomplished by reacting the parent pyrazole with a suitable ethylating agent, followed by sulfonylation. gsconlinepress.com Similarly, nucleophilic substitution reactions using different acid chlorides in the presence of a base like triethylamine (B128534) can yield a series of N-acylated pyrazole derivatives. ias.ac.inrsc.org

Copper-catalyzed reactions have emerged as a powerful tool for N-functionalization. For example, the enantioselective hydroamination of cyclopropenes with pyrazoles using a copper catalyst provides chiral N-cyclopropyl pyrazoles with high regioselectivity, favoring the more sterically hindered nitrogen atom. nih.gov Palladium-catalyzed N-arylation of cyclopropylamines has also been developed, providing general methods for creating N-aryl cyclopropyl motifs found in various drug molecules. acs.org

Table 1: Examples of N-Substitution Reactions on Pyrazole Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|

Regioselective Functionalization of the Pyrazole Ring

Achieving regioselectivity in the functionalization of the pyrazole ring is crucial for synthesizing specific isomers. The C4 and C5 positions of the pyrazole ring are key targets for introducing substituents.

Direct C-H functionalization using transition-metal catalysis is a prominent strategy. researchgate.net Palladium-catalyzed direct arylation, for example, can be directed to specific carbon atoms on the pyrazole ring. mdpi.com The inherent electronic properties of the pyrazole ring influence the site of functionalization; the C5 position is electrophilic, making its proton the most acidic, while the C4 position is a nucleophilic center that favors electrophilic aromatic substitution. researchgate.net

Halogenation is a common and effective method for regioselective functionalization. The bromination of the pyrazole core at the C4 position is frequently accomplished using N-bromosuccinimide (NBS) under mild conditions, such as in DMF at room temperature. researchgate.net This C4-bromo derivative then serves as a versatile intermediate for introducing a variety of other functional groups through cross-coupling reactions. researchgate.net For instance, the bromine at the C4-position is highly reactive in Sonogashira cross-coupling reactions. researchgate.net

Table 2: Regioselective Functionalization of the Pyrazole Ring

| Reaction Type | Reagents/Catalyst | Position Targeted | Key Finding | Reference |

|---|---|---|---|---|

| C4-Bromination | N-Bromosuccinimide (NBS), DMF | C4 | Provides a reactive site for further cross-coupling reactions. | researchgate.net |

| Direct C-H Arylation | Palladium catalyst | C5 or C4 | Regioselectivity depends on the directing group and reaction conditions. | researchgate.net |

| Iodocyclization | N-Iodosuccinimide (NIS) | C4/C5 | Halocyclization of unsaturated N-sulphonyl hydrazones leads to functionalized dihydropyrazoles. | researchgate.net |

Modification of Cyclopropyl Substituents

The cyclopropyl groups at the C3 and C5 positions are not merely static structural elements; they can also be chemically modified. These modifications can significantly alter the steric and electronic properties of the final molecule.

One approach involves the C-C bond cleavage of cyclopropane (B1198618) rings. A palladium-catalyzed C-C bond cleavage of N-cyclopropyl acylhydrazones, followed by cycloisomerization, has been developed to yield pyrazoles. tandfonline.com This deconstructive strategy allows for the synthesis of 1-alkyl-5-aryl pyrazoles that are otherwise difficult to obtain. tandfonline.com Another innovative method is the palladium-catalyzed intramolecular direct alkenylation of cyclopropyl C-H bonds, which provides access to novel cyclopropyl-fused azacycles. acs.org

Furthermore, the cyclopropyl ring itself can be functionalized prior to or after the pyrazole ring formation. The synthesis of N-(gem-difluorocyclopropyl)pyrazoles demonstrates that the cyclopropyl moiety can be difluorinated. researchgate.net These functionalized cyclopropyl pyrazoles remain stable and can undergo further regioselective reactions to introduce amines, carboxylic acids, or aldehydes. researchgate.net

Table 3: Strategies for Modification of Cyclopropyl Groups

| Modification Strategy | Catalyst/Reagents | Type of Transformation | Reference |

|---|---|---|---|

| C-C Bond Cleavage | Pd(OAc)₂, t-AmylOH | Ring-opening and cycloisomerization to form pyrazole | tandfonline.com |

| Direct C-H Alkenylation | Palladium catalyst, Ligands (e.g., BozPhos) | Intramolecular formation of cyclopropyl-fused azacycles | acs.org |

| Difluorocyclopropanation | CF₃SiMe₃ – NaI system | Addition of a gem-difluorocyclopropyl group to N-vinylpyrazoles | researchgate.net |

Optimization of Reaction Conditions and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on optimizing reaction conditions to improve yields, reduce reaction times, and minimize environmental impact. The synthesis of this compound and its derivatives has benefited significantly from the adoption of green chemistry principles, including microwave-assisted synthesis and the use of novel solvents and catalysts.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. dergipark.org.tr The synthesis of various pyrazole derivatives has been successfully achieved using microwave-assisted techniques, aligning with the principles of green chemistry. mdpi.comdergipark.org.trdergipark.org.tr

For example, the one-pot, three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones is performed efficiently under controlled microwave irradiation. rsc.org This method offers advantages such as short reaction times and pot-economy. rsc.org Similarly, tetra-substituted pyrazoles have been synthesized with excellent yields (68.4% to 90.1%) via microwave irradiation in ethanol (B145695), highlighting the use of alternative energy sources and less toxic solvents. mdpi.com N-arylation of 3,5-disubstituted pyrazoles has also been shown to be highly efficient under microwave conditions, in some cases providing better regioselectivity than classical heating. semanticscholar.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-Arylation of 3,5-disubstituted pyrazole | Conventional Heating | 45-120 min | 70-94% | semanticscholar.org |

| N-Arylation of 3,5-disubstituted pyrazole | Microwave (solvent) | 5-15 min | 82-95% | semanticscholar.org |

| Synthesis of tetra-substituted pyrazoles | Microwave (ethanol) | 30 min | 68-90% | mdpi.com |

| Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones | Microwave | 10-30 min | 50-98% | rsc.org |

Solvent and Catalyst Optimization

The choice of solvent and catalyst is paramount in optimizing a chemical reaction. Research into pyrazole synthesis has explored a wide range of catalytic systems and solvents to maximize efficiency and sustainability.

Catalyst screening is a common optimization strategy. For the synthesis of pyranopyrazoles, various catalysts have been tested, with Y(NO₃)₃·6H₂O in aqueous media proving to be highly effective. researchgate.net Lewis acids such as AlCl₃ have also been employed as catalysts for the three-component synthesis of highly functionalized pyrazoles in an ethanol-water solvent system, achieving yields of 79-89% in just 30 minutes. jocpr.com In some cases, nano-ZnO has been used as an efficient and recyclable catalyst for the condensation reaction to form 1,3,5-substituted pyrazoles.

Solvent choice significantly impacts reaction outcomes. Studies have shown that for certain pyrazole syntheses, ethanol is the optimal solvent, providing good yields in shorter reaction times. jchemlett.com The use of environmentally benign solvents like water or aqueous ethanol is a key aspect of green chemistry approaches to pyrazole synthesis. jocpr.comrsc.org

Table 5: Optimization of Catalysts and Solvents for Pyrazole Synthesis

| Reaction Type | Catalyst | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazole Synthesis | Y(NO₃)₃·6H₂O (10 mol%) | Water | High yield, mild conditions, green solvent | researchgate.net |

| 5-Amino-pyrazole Synthesis | AlCl₃ (15 mol%) | Ethanol:Water (1:1) | Fast reaction (30 min), high yield (85%) | jocpr.com |

| Pyrazoline Synthesis | Mesoporous SiO₂-Al₂O₃ | Ethanol | Recyclable catalyst, good yield | jchemlett.com |

| Pyrazole Synthesis | [C₄mim][FeCl₄] (Ionic Liquid) | None (neat) | Reusable catalyst, room temperature reaction | ias.ac.in |

Ionic Liquid Applications in Pyrazole Synthesis

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. ias.ac.inbohrium.com Their application in pyrazole synthesis has been shown to offer significant advantages.

ILs can function as both the solvent and the catalyst. For example, a transition metal-based paramagnetic ionic liquid, [C₄mim][FeCl₄], has been used as an efficient and reusable homogeneous catalyst for the one-pot synthesis of pyrazoles at room temperature. ias.ac.in Basic ionic liquids, such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH), have been used to catalyze the four-component one-pot synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles, with the catalyst being easily recovered and reused. sioc-journal.cn Another example is the use of 1-ethyl 3-methyl imidazolium acetate (B1210297) [(EMIM)Ac], a biodegradable ionic liquid, which catalyzes the synthesis of pyrano[2,3-c]pyrazole derivatives in excellent yields (up to 98%) and short reaction times (10 minutes). tandfonline.com Grinding-induced synthesis of pyrazoles using an ionic liquid catalyst in water represents another environmentally friendly approach that avoids bulk organic solvents and by-products. rsc.org

Table 6: Application of Ionic Liquids in Pyrazole Synthesis

| Ionic Liquid | Role | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| [C₄mim][FeCl₄] | Catalyst | One-pot condensation | Room temperature, reusable catalyst | ias.ac.in |

| [bmim]OH | Catalyst | Four-component synthesis of pyranopyrazoles | Reusable catalyst, excellent yields | sioc-journal.cn |

| [(EMIM)Ac] | Catalyst | Four-component synthesis of pyranopyrazoles | Biodegradable, short reaction time (10 min), high yield (98%) | tandfonline.com |

| Not specified | Catalyst | Grinding-induced synthesis | Solvent-free (with water), simple handling, green method | rsc.org |

Stereochemical Considerations in Pyrazole Synthesis

The synthesis of pyrazole derivatives bearing stereogenic centers presents a significant challenge in synthetic organic chemistry. When substituents like cyclopropyl groups are introduced, particularly at the 3 and 5 positions of the pyrazole ring, the potential for chirality arises, necessitating precise control over the stereochemical outcome of the reaction. The inherent three-dimensionality of the cyclopropane ring, coupled with the planar pyrazole core, can lead to complex diastereomeric and enantiomeric mixtures if not controlled. Achieving high stereoselectivity is crucial, especially in the context of medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomeric form.

Stereochemical control in the synthesis of cyclopropyl-substituted pyrazoles can be approached through several key strategies: the use of chiral starting materials, the application of chiral auxiliaries, and the development of asymmetric catalytic methods. These approaches aim to influence the formation of new stereocenters in a predictable and selective manner.

A prominent strategy involves the enantioselective functionalization of the pyrazole nitrogen. For instance, the copper-catalyzed hydroamination of cyclopropenes with pyrazoles has emerged as a powerful method for preparing chiral N-cyclopropyl pyrazoles with high levels of regio-, diastereo-, and enantiocontrol. nih.govacs.org In this approach, a chiral ligand is used to create a chiral copper catalyst that directs the addition of the pyrazole to the cyclopropene, resulting in an enantiomerically enriched product. nih.gov Studies have shown that this method is effective for a range of substituted pyrazoles and cyclopropenes, consistently yielding high enantiomeric ratios. nih.gov For unsymmetrical pyrazoles, the reaction can also exhibit high regioselectivity, favoring addition at the more sterically hindered nitrogen atom. nih.govacs.org

Another effective strategy is the use of a chiral starting material to build the desired stereochemistry into the molecule from the outset. This is exemplified in the multi-kilogram scale synthesis of a complex pyrazole fragment of the HIV-1 capsid inhibitor, lenacapavir, which features a chiral cyclopropane ring. thieme-connect.com The synthesis commences with (R)-epichlorohydrin, a readily available chiral building block, to establish the absolute stereochemistry of the cyclopropyl group early in the sequence. thieme-connect.com This approach ensures that the desired stereoisomer is propagated through subsequent reaction steps, including the Knorr pyrazole synthesis used to form the heterocyclic core. thieme-connect.com

Chiral auxiliaries offer a reliable method for inducing diastereoselectivity. An auxiliary, which is a chiral molecule temporarily incorporated into the substrate, directs the stereochemical course of a reaction before being cleaved to afford the enantiomerically enriched product. The asymmetric synthesis of a pyrazole derivative bearing a cyclopropylmethoxy group has been achieved using (R)-(+)-2-methyl-2-propanesulfinamide as a chiral auxiliary. rsc.org This auxiliary directs the addition of a Grignard reagent to an imine, establishing a new stereocenter with high diastereoselectivity. rsc.org

Furthermore, stereocontrol can be achieved during the formation of the heterocyclic ring itself or during the creation of the cyclopropane rings. Asymmetric [2+1] cyclization reactions, catalyzed by chiral phase-transfer catalysts, have been successfully employed for the synthesis of bispiro-cyclopropane-pyrazolones. researchgate.net This demonstrates that the stereoselective construction of cyclopropane rings fused to a pyrazole-related core is feasible. Similarly, palladium-catalyzed carboamination reactions of unsaturated hydrazine derivatives can produce either cis- or trans-3,5-disubstituted pyrazolidines with high diastereoselectivity by modifying the N-substituent to control allylic strain in the transition state. researchgate.net These pyrazolidines can then be converted into the corresponding pyrazoles. researchgate.net

The data below summarizes key findings in the stereoselective synthesis of pyrazole derivatives containing cyclopropyl or related chiral motifs.

| Method | Substrates | Catalyst/Auxiliary | Product Type | Key Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Copper-Catalyzed Hydroamination | Pyrazoles and Cyclopropenes | Cu-catalyst with chiral ligand | Chiral N-cyclopropyl pyrazoles | High regio-, diastereo-, and enantiocontrol (e.g., 92:8–99:1 er). nih.gov | nih.govacs.org |

| Chiral Pool Synthesis | (R)-Epichlorohydrin | N/A (Stoichiometric chirality) | Complex pyrazole with a chiral cyclopropane | Absolute stereochemistry set by the starting material. thieme-connect.com | thieme-connect.com |

| Chiral Auxiliary | Aldehyde and Grignard reagent | (R)-(+)-2-methyl-2-propanesulfinamide | Chiral pyrazole derivative with a side-chain stereocenter | High diastereoselectivity in the key addition step. rsc.org | rsc.org |

| Asymmetric [2+1] Annulation | 2,3-dioxopyrrolidines and halogenated pyrazolones | Dipeptide-based phosphonium (B103445) salt | Bispiro-cyclopropane-pyrazolones | Control of diastereo- and enantioselectivity in cyclopropane formation. researchgate.net | researchgate.net |

| Palladium-Catalyzed Carboamination | Unsaturated hydrazine derivatives | Pd-catalyst | cis- or trans-3,5-disubstituted pyrazolidines | Stereocontrol achieved by modifying N-substituent (>20:1 dr). researchgate.net | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dicyclopropyl 1h Pyrazole Systems

Fundamental Reactivity Patterns of Pyrazoles

The chemical behavior of pyrazoles is dictated by the unique electronic arrangement within their five-membered aromatic ring, which contains two adjacent nitrogen atoms. This structure confers a rich and versatile reactivity, making them valuable scaffolds in organic synthesis.

N-unsubstituted pyrazoles exhibit amphoteric properties, meaning they can function as both an acid and a base. encyclopedia.pubnih.govnih.gov This dual reactivity stems from the two distinct nitrogen atoms within the ring: an acidic, pyrrole-like nitrogen (N1) and a basic, pyridine-like nitrogen (N2). encyclopedia.pubnih.gov

The pyrrole-like NH group can readily donate its proton in the presence of a base, forming a nucleophilic pyrazole (B372694) anion. encyclopedia.pubmdpi.compharmajournal.net Conversely, the sp²-hybridized pyridine-like nitrogen has a lone pair of electrons that is not part of the aromatic sextet, allowing it to easily accept a proton in an acidic medium, forming a pyrazolium (B1228807) cation. encyclopedia.pubnih.govpharmajournal.net While pyrazoles can act as both, the basic character is generally more prevalent. encyclopedia.pubnih.govnih.gov

The acid-base properties can be significantly influenced by the nature of substituents on the pyrazole ring. encyclopedia.pubnih.gov Electron-donating groups, for instance, have been shown to increase the acidity of the pyrrole-like NH group. nih.govnih.gov This modulation of acidity and basicity is a critical factor in controlling the regioselectivity of subsequent reactions.

Table 1: Acid-Base Characteristics of the Pyrazole Ring

| Feature | Description | Citations |

| Acidic Center | The pyrrole-like nitrogen (N1-H) can be deprotonated by bases. | encyclopedia.pubmdpi.compharmajournal.net |

| Basic Center | The pyridine-like nitrogen (N2) can be protonated by acids. | encyclopedia.pubnih.govpharmajournal.net |

| Overall Nature | Amphoteric, though the basic character is generally predominant. | nih.govnih.gov |

| Substituent Effects | Ring substituents can alter the pKa and pKb values, influencing reactivity. | encyclopedia.pubnih.govnih.gov |

The distribution of electron density in the pyrazole ring creates distinct sites for nucleophilic and electrophilic attack. encyclopedia.pubmdpi.com The presence of the two electronegative nitrogen atoms reduces the electron density at the adjacent C3 and C5 positions, rendering them electrophilic and thus susceptible to attack by nucleophiles. nih.govmdpi.comchemicalbook.com

In contrast, the C4 position has a higher electron density, making it the preferred site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. nih.govpharmajournal.netchemicalbook.com The two ring nitrogen atoms are also considered nucleophilic centers. encyclopedia.pubmdpi.com The pyridine-like N2 atom, in particular, readily reacts with electrophiles. pharmajournal.netpharmaguideline.com The reactivity of these sites can be altered by the reaction medium; for example, protonation of the ring to form the pyrazolium cation can facilitate nucleophilic attack at the C3 position. pharmajournal.netchemicalbook.com

Table 2: Reactive Sites in the Unsubstituted Pyrazole Ring

| Position(s) | Character | Common Reactants | Citations |

| C3, C5 | Electrophilic | Nucleophiles | encyclopedia.pubnih.govmdpi.comchemicalbook.com |

| C4 | Nucleophilic | Electrophiles | nih.govmdpi.compharmajournal.netchemicalbook.com |

| N1, N2 | Nucleophilic | Electrophiles, Proton Acids | encyclopedia.pubmdpi.compharmajournal.netpharmaguideline.com |

Reaction Profiles of 3,5-Dicyclopropyl-1H-Pyrazole and its Derivatives

The presence of cyclopropyl (B3062369) groups at the C3 and C5 positions of the pyrazole ring introduces specific steric and electronic effects that influence its reactivity compared to other substituted pyrazoles. The cyclopropyl rings themselves are generally stable under many reaction conditions. researchgate.net

The pyrazole ring is known to be relatively resistant to both oxidation and reduction. chemicalbook.compharmaguideline.com However, functional groups attached to the pyrazole core or its derivatives can undergo these transformations. For derivatives of this compound, oxidation and reduction reactions typically target the substituents.

For instance, various N-substituted derivatives of this compound can be oxidized using agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂). smolecule.com Similarly, these derivatives can be reduced with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). smolecule.comsmolecule.comevitachem.comsmolecule.com It is noteworthy that in studies on N-difluorocyclopropyl-substituted pyrazoles, the core pyrazole moiety was found to be stable towards potassium permanganate. researchgate.net

Table 3: Representative Oxidation and Reduction Reactions of this compound Derivatives

| Derivative Class | Reaction Type | Reagents | Potential Products | Citations |

| N-ethyl-methanesulfonamide | Oxidation | KMnO₄, H₂O₂ | Sulfonic acid derivatives | smolecule.com |

| N-ethyl-methanesulfonamide | Reduction | LiAlH₄ | Amine derivatives | smolecule.com |

| N-ethyl-oxazole-sulfonamide | Oxidation | KMnO₄, H₂O₂ | Sulfoxides or sulfones | |

| N-ethyl-oxazole-sulfonamide | Reduction | LiAlH₄, NaBH₄ | Amines or alcohols | |

| 3-cyclopropyl-5-amine | Oxidation | H₂O₂, KMnO₄ | Hydroxylated derivatives | evitachem.com |

| 3-cyclopropyl-5-amine | Reduction | NaBH₄, LiAlH₄ | - | evitachem.com |

Substitution reactions are a primary method for the functionalization of this compound and its derivatives. These reactions can occur at the C4 position of the pyrazole core or at substituent groups.

At the Pyrazole Core: The C4 position is the main site for electrophilic substitution. A notable example is the palladium-catalyzed direct C4-arylation of 5-aminopyrazoles that have a cyclopropyl group at the C3 position. researchgate.net This reaction proceeds regioselectively at the C4 position using various aryl bromides, and importantly, the cyclopropyl group remains intact during the coupling. researchgate.net

At Substituents: Nucleophilic substitution reactions are common on functional groups attached to the pyrazole system. For example, the amine group of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine readily undergoes nucleophilic substitution with various substituted aromatic acid chlorides to form a series of amide derivatives. tandfonline.comnih.gov Similarly, derivatives containing a sulfonamide group can participate in nucleophilic substitution with amines or thiols. smolecule.com The bromine atom in compounds like 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole serves as a key handle for further synthetic modifications, particularly through cross-coupling reactions.

The this compound system is generally characterized by high stability, a trait common to the pyrazole ring which is more stable against metabolic oxidative cleavage than related heterocycles like imidazole (B134444) and oxazole. nih.gov

Studies on related N-difluorocyclopropyl-substituted pyrazoles have provided specific insights into the stability of the cyclopropyl-pyrazole scaffold. This system was found to be tolerant of a range of common laboratory reagents, including:

Nitrating mixture

Bromine

Aqueous acids and alkalis

Potassium permanganate (KMnO₄)

Lithium borohydride (LiBH₄)

Palladium(0) complexes researchgate.net

However, the same system proved to be unstable under other conditions, reacting with:

Aluminum chloride (AlCl₃)

Catalytic hydrogenation conditions

Lithiation conditions researchgate.net

The cyclopropyl groups at positions C3 and C5 are robust and have been shown to withstand conditions used for palladium-catalyzed C-H arylation at the C4 position, demonstrating the stability of the core structure during key functionalization reactions. researchgate.net

Elucidation of Reaction Mechanisms

Detailed studies have been undertaken to unravel the mechanistic pathways governing the formation and subsequent reactions of this compound and its derivatives.

Cyclization Mechanism Studies

The formation of the pyrazole ring itself is a critical step. The classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl precursor with a hydrazine (B178648) derivative, is a common method for constructing pyrazole rings. smolecule.com In the context of this compound, this would involve a dicyclopropyl-substituted 1,3-diketone. The mechanism proceeds via an initial nucleophilic attack by the hydrazine on one of the carbonyl groups, leading to a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the remaining carbonyl group. smolecule.com The final step is a dehydration reaction, often facilitated by an acid catalyst, which results in the formation of the stable aromatic pyrazole ring. smolecule.com

Theoretical studies, including Density Functional Theory (DFT) calculations, have provided deeper insights into the energetics of this process. For related pyrazole systems, the activation energy for the cyclization step has been calculated to be in the range of 50-57 kcal/mol. smolecule.com The regioselectivity of the initial hydrazine attack can be influenced by the steric and electronic nature of the substituents on the 1,3-dicarbonyl compound. smolecule.commdpi.com

Alternative synthetic routes to substituted pyrazoles include 1,3-dipolar cycloaddition reactions. vulcanchem.comscispace.com For instance, the reaction of a diazo compound with an appropriately substituted alkyne can yield the pyrazole core. mdpi.comnih.gov The regioselectivity of such cycloadditions is a key aspect of these synthetic strategies. nih.gov

Proton Transfer Dynamics and Tautomerism

Unsubstituted this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the pyrazole ring (annular tautomerism). mdpi.com The equilibrium between these tautomers is influenced by several factors, including the nature of the substituents, the solvent, and temperature. nih.govrsc.org

The cyclopropyl groups, with their unique electronic character, can influence the acidity of the N-H protons and thus the position of the tautomeric equilibrium. smolecule.com While the cyclopropyl group can exhibit some electron-donating character through hyperconjugation, its strained ring system also possesses electron-withdrawing characteristics. smolecule.com The interplay of these effects determines the relative stability of the two tautomers.

In the solid state, pyrazole derivatives are known to form intermolecular hydrogen-bonded aggregates, such as dimers and trimers, which can facilitate intermolecular proton transfer. mdpi.comfu-berlin.de Variable-temperature solid-state NMR studies on related pyrazole systems have been instrumental in probing the dynamics of these proton transfer processes. fu-berlin.de In solution, the solvent plays a crucial role in mediating proton transfer, with polar solvents often facilitating the process. mdpi.com Theoretical calculations have shown that water molecules can lower the energy barrier for proton transfer by forming hydrogen-bonded bridges. mdpi.com

For N-substituted derivatives of this compound, the possibility of annular tautomerism is eliminated, locking the structure into a single form. smolecule.com

Detailed Mechanistic Pathways of Derivatization Reactions

The this compound scaffold can undergo various derivatization reactions, allowing for the introduction of additional functional groups. The mechanisms of these reactions are of significant interest.

N-Functionalization: The nitrogen atoms of the pyrazole ring are nucleophilic and can be alkylated, arylated, or acylated. In the case of unsymmetrical pyrazoles, regioselectivity becomes a key issue. Copper-catalyzed hydroamination of cyclopropenes with pyrazoles has been shown to proceed with high regioselectivity, favoring the more sterically hindered nitrogen atom. nih.gov DFT studies support a mechanism involving a five-centered aminocupration transition state. nih.gov

C-H Activation: Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of pyrazoles. nih.gov For instance, the pyrazole ring can act as a directing group to facilitate the activation of a C(sp³)–H bond on an N-alkyl substituent. nih.gov The proposed mechanism involves the formation of a palladacycle intermediate.

Halogenation: Electrophilic halogenation of the pyrazole ring, for example with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), typically occurs at the C4 position. This is consistent with the electron-rich nature of the pyrazole ring, which directs electrophilic attack to this position.

Cycloaddition Reactions: The derivatized pyrazole can participate in further cycloaddition reactions. For example, a propargyl-substituted pyrazole can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole-containing compound. vulcanchem.com

Influence of Cyclopropyl Groups and Other Substituents on Reactivity

The cyclopropyl groups at the 3 and 5 positions, along with any other substituents on the pyrazole ring, exert a profound influence on the reactivity of the molecule through a combination of steric and electronic effects.

Steric Effects of Cyclopropyl Moieties

The cyclopropyl groups are sterically demanding substituents. This steric bulk can influence the regioselectivity of reactions by hindering the approach of reagents to certain positions on the pyrazole ring. smolecule.comsmolecule.com

For example, in the synthesis of pyrazoles from 1,3-diketones, the steric hindrance from a cyclopropyl group can direct the initial attack of hydrazine to the less hindered carbonyl group, thereby controlling the regiochemical outcome. smolecule.com Similarly, in the derivatization of the pyrazole ring, the cyclopropyl groups can direct incoming substituents to the less sterically encumbered C4 position.

The steric profile of the cyclopropyl group can also influence the conformation of the molecule and its ability to interact with other molecules, such as in catalyst-substrate complexes or at the active sites of enzymes. smolecule.com For instance, the steric hindrance of the cyclopropyl group at the C4 position can hinder π-stacking interactions. smolecule.com In some cases, increasing steric bulk on the pyrazole ring can lead to decreased reaction yields. nih.gov

Electronic Effects on Reaction Rates and Regioselectivity

The electronic properties of the cyclopropyl group are complex. It can act as a weak electron-donating group through σ-π hyperconjugation, but its strained ring also imparts some electron-withdrawing character. smolecule.com This dual nature can influence the electron density distribution within the pyrazole ring, affecting both reaction rates and regioselectivity.

The electron-withdrawing character of the cyclopropyl group can modulate the aromaticity of the pyrazole ring and the acidity of the N-H proton. smolecule.com This, in turn, can affect the nucleophilicity of the nitrogen atoms and the susceptibility of the ring to electrophilic or nucleophilic attack.

In reactions involving the nitrogen atoms, such as N-alkylation or N-arylation, the electronic effects of the substituents influence the nucleophilicity of the nitrogens. Electron-withdrawing groups decrease the nucleophilicity, potentially slowing down the reaction rate. nih.gov Conversely, electron-donating groups can enhance the nucleophilicity. The regioselectivity of N-functionalization in unsymmetrical pyrazoles is also governed by a combination of steric and electronic factors. nih.gov

Table 1: Summary of Substituent Effects on Pyrazole Reactivity

| Substituent/Effect | Influence on Reactivity | Example Reaction | Reference |

|---|---|---|---|

| Cyclopropyl Group (Steric) | Directs regioselectivity by hindering access to adjacent positions. | Knorr pyrazole synthesis, electrophilic substitution | smolecule.comsmolecule.com |

| Can decrease reaction yields with increasing steric bulk. | Copper-catalyzed hydroamination | nih.gov | |

| Cyclopropyl Group (Electronic) | Modulates aromaticity and N-H acidity through a combination of weak electron-donating and electron-withdrawing effects. | Tautomerism, N-functionalization | smolecule.com |

| Electron-Withdrawing Groups | Decrease nucleophilicity of nitrogen atoms and deactivate the ring towards electrophilic substitution. | N-functionalization, electrophilic substitution | nih.gov |

| Electron-Donating Groups | Increase nucleophilicity of nitrogen atoms and activate the ring towards electrophilic substitution, often directing to the C4 position. | N-functionalization, electrophilic substitution | smolecule.com |

Advanced Structural Characterization and Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrazole (B372694) Research

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution and the solid state. For 3,5-dicyclopropyl-1H-pyrazole, various NMR experiments would be essential for a complete structural assignment.

Application in Structure Elucidation and Purity Assessment

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure and assessing the purity of a sample.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Key expected signals include:

A signal for the C4-H proton on the pyrazole ring.

A broad signal for the N-H proton of the pyrazole, which may exchange with solvent protons.

Complex multiplets for the methine (-CH) and methylene (B1212753) (-CH₂) protons of the two cyclopropyl (B3062369) rings. The integration of these signals would correspond to the number of protons in each environment, and coupling patterns would help establish connectivity.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Expected resonances include:

Signals for the C3, C4, and C5 carbons of the pyrazole ring. Due to the rapid exchange of the N-H proton (tautomerism), the C3 and C5 signals might appear averaged or broadened unless the experiment is performed at low temperature. nih.govmdpi.com

Dynamic NMR Studies of Tautomerism and Intermolecular Exchange

N-unsubstituted pyrazoles like this compound exist as a mixture of rapidly interconverting tautomers where the single proton can reside on either nitrogen atom.

Annular Tautomerism: At room temperature, this proton exchange is typically fast on the NMR timescale, resulting in a time-averaged spectrum where the 3- and 5-positions are chemically equivalent. fu-berlin.de

Variable-Temperature (VT) NMR: By lowering the temperature, this exchange process can be slowed. fu-berlin.de A dynamic NMR study would likely show the single, averaged signals for the C3/C5 carbons and the cyclopropyl groups decoalescing into two distinct sets of signals at low temperatures, representing the "frozen" individual tautomers. Such studies allow for the determination of the energy barrier for the tautomerization process. fu-berlin.de

Solid-State NMR for Conformational Analysis

Solid-state NMR (ssNMR) provides invaluable information about the structure, packing, and dynamics of molecules in their crystalline form, which can differ significantly from their state in solution.

Conformational Details: In the solid state, the tautomeric exchange is often frozen, and ¹³C or ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra would show distinct signals for the C3 and C5 positions, confirming which tautomer is present in the crystal lattice. nih.govresearchgate.net

Polymorphism: ssNMR can distinguish between different crystalline forms (polymorphs) of the compound, as different packing arrangements would lead to variations in the chemical shifts.

Intermolecular Interactions: This technique is also sensitive to intermolecular interactions, such as hydrogen bonding, which influences the positions of the NMR signals.

Vibrational Spectroscopy (IR) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups and probing intermolecular interactions, particularly hydrogen bonding. mdpi.com

Functional Group Identification: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations are outlined in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (pyrazole) | Stretching (H-bonded) | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretching | ~3080 |

| C-H (cyclopropyl) | Stretching | 3000 - 3100 |

| C=N (pyrazole) | Stretching | 1580 - 1620 |

| C=C (pyrazole) | Stretching | 1450 - 1550 |

| Ring Vibrations | In-plane/Out-of-plane | Various in fingerprint region |

This is a table of expected values based on typical ranges for these functional groups.

Hydrogen Bonding Analysis: The position and shape of the N-H stretching band are highly indicative of hydrogen bonding. mdpi.com In the solid state or concentrated solutions, pyrazoles typically form intermolecular N-H···N hydrogen bonds, leading to a broad absorption band at a lower frequency (e.g., ~3150 cm⁻¹) compared to a free, non-bonded N-H group. mdpi.commdpi.com The specific pattern can help infer the nature of the supramolecular assembly (e.g., dimers, trimers, or catemers). mdpi.com

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous determination of the elemental formula (C₉H₁₂N₂).

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion would undergo fragmentation, yielding smaller, characteristic charged fragments. The fragmentation pattern for pyrazoles is often complex but typically involves:

Loss of a nitrogen molecule (N₂).

Cleavage of the pyrazole ring, often involving the loss of HCN. researchgate.net

Fission of the cyclopropyl substituents, which can lose ethylene (B1197577) (C₂H₄) or other small fragments. Analysis of these fragments helps to confirm the connectivity of the pyrazole core and the attached cyclopropyl rings. researchgate.netlibretexts.org

X-ray Crystallography for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide a wealth of information:

Unambiguous Structure: It would confirm the atomic connectivity and reveal the specific tautomer present in the crystal. fu-berlin.denih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, offering insight into the electronic nature of the pyrazole ring and the strain in the cyclopropyl groups. cardiff.ac.uk

Conformation and Packing: The analysis would reveal the relative orientation of the two cyclopropyl rings with respect to the pyrazole ring. Furthermore, it would show how the molecules pack in the crystal lattice and provide exact distances and geometries of the intermolecular hydrogen bonds that hold the structure together. nih.govcardiff.ac.uk

Analysis of Intermolecular Interactions in the Solid State

Without crystallographic data, a definitive analysis of the intermolecular interactions governing the solid-state structure of this compound is not possible. A study in this area would typically identify and characterize non-covalent interactions such as hydrogen bonding (e.g., N-H···N interactions between pyrazole rings) and van der Waals forces, which dictate the material's bulk properties.

Crystal Engineering and Packing Arrangements

Information regarding the crystal engineering and packing arrangement of this compound is unavailable. This subsection would typically describe the supramolecular architecture and how individual molecules assemble into a crystal lattice, which is fundamental for understanding polymorphism and material properties.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

A Hirshfeld surface analysis for this compound has not been reported. This computational method, which relies on X-ray diffraction data, is used to quantitatively map and visualize intermolecular contacts within a crystal, providing a detailed fingerprint of the interactions driving crystal formation.

UV-Vis Spectroscopy for Electronic Transitions

There are no specific UV-Vis spectroscopic studies reported for this compound. Such an analysis would identify the wavelengths of maximum absorbance (λmax) and provide information on the electronic transitions (e.g., π → π* and n → π*) within the molecule, which are characteristic of its chromophoric pyrazole system.

Electrochemical Characterization Methods: Redox Behavior and Radical Cation Stability

The electrochemical properties of this compound, including its redox behavior and the stability of any resulting radical cations, have not been documented. Techniques like cyclic voltammetry would be required to determine the oxidation and reduction potentials of the compound.

Theoretical and Computational Studies of 3,5 Dicyclopropyl 1h Pyrazole and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of pyrazole (B372694) derivatives, offering a detailed picture of their electronic landscape and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and molecular geometry of pyrazole derivatives due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can accurately predict geometric parameters like bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

For 3,5-disubstituted pyrazoles, DFT studies reveal that the substituents on the pyrazole ring significantly influence the electronic distribution and geometry of the molecule. In the case of 3,5-dicyclopropyl-1H-pyrazole, the cyclopropyl (B3062369) groups, with their unique electronic properties, are expected to affect the aromaticity and reactivity of the pyrazole core. The cyclopropyl groups can engage in σ-π conjugation with the pyrazole ring, influencing its electronic properties.

Table 1: Representative Calculated Geometrical Parameters for a 3,5-Disubstituted Pyrazole Core (using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N1-N2 | 1.35 | - |

| N2-C3 | 1.33 | - |

| C3-C4 | 1.40 | - |

| C4-C5 | 1.38 | - |

| C5-N1 | 1.34 | - |

| - | - | N1-N2-C3 |

| - | - | N2-C3-C4 |

| - | - | C3-C4-C5 |

| - | - | C4-C5-N1 |

| - | - | C5-N1-N2 |

Note: These are typical values for a pyrazole ring and can vary with substitution.

The molecular electrostatic potential (MEP) maps generated from DFT calculations can identify the electrophilic and nucleophilic sites within the molecule, providing insights into its intermolecular interactions. researchgate.net

For even higher accuracy in property prediction, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed. While computationally more demanding than DFT, these methods can provide benchmark data for properties like electron affinities, ionization potentials, and reaction energies. nih.gov

In the context of pyrazole derivatives, ab initio calculations have been used to refine the understanding of substituent effects on tautomeric equilibria and proton transfer barriers. nih.gov These high-level calculations are particularly valuable for systems where electron correlation effects are significant.

Annular tautomerism is a key feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N2). nih.govfu-berlin.de For an unsymmetrically substituted pyrazole, this results in two different tautomers. In the case of this compound, the two tautomers are degenerate due to the identical substituents at the 3 and 5 positions.

However, for derivatives of this compound with different substituents, computational methods are crucial for determining the relative stabilities of the tautomers. Theoretical analyses, for instance using the M06-2X functional, have shown that the tautomeric equilibrium is influenced by factors such as intramolecular hydrogen bonds, the electronic nature of the substituents, and the surrounding solvent environment. nih.govnih.gov Electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups often stabilize the tautomer with the substituent at the 5-position. nih.gov

Table 2: Illustrative Relative Energies of Tautomers for a Hypothetical 3-Cyclopropyl-5-methyl-1H-pyrazole

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|

| 3-cyclopropyl-5-methyl-1H-pyrazole | 0.00 | 0.00 |

| 5-cyclopropyl-3-methyl-1H-pyrazole | 0.85 | 0.60 |

Note: These values are hypothetical and serve to illustrate the typical energy differences between tautomers.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving pyrazoles and for predicting their outcomes.

The study of reaction mechanisms heavily relies on the identification and characterization of transition states. Computational methods, particularly DFT, are used to locate the transition state structures and calculate their energies, which correspond to the activation barriers of the reactions. youtube.com For reactions involving pyrazole derivatives, such as N-alkylation or cycloaddition reactions, transition state analysis can reveal the preferred reaction pathway. researchgate.netmdpi.com

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the reactants and products, thus elucidating the full reaction mechanism. researchgate.net

Many synthetic routes to pyrazoles, such as the [3+2] cycloaddition of diazo compounds with alkynes or the condensation of 1,3-dicarbonyl compounds with hydrazines, can potentially yield multiple regioisomers. mdpi.comacs.orgnih.gov Computational chemistry plays a vital role in predicting the regioselectivity of these reactions. mdpi.com

By calculating the activation energies for the different possible reaction pathways leading to the various regioisomers, the most favorable pathway and therefore the major product can be predicted. mdpi.com DFT calculations have been successfully used to explain and predict the regioselectivity in the synthesis of various 3,5-disubstituted pyrazoles. mdpi.com Similarly, for reactions that can produce stereoisomers, computational analysis of the transition state energies can predict the stereochemical outcome. mdpi.com

For example, in the 1,3-dipolar cycloaddition reaction to form a pyrazole ring, the regioselectivity can be rationalized by analyzing the energies of the competing transition states.

Table 3: Example of Calculated Activation Energies for a Regioselective Pyrazole Synthesis

| Reaction Pathway | Regioisomer Formed | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A | 3,5-disubstituted pyrazole | 15.2 |

| Pathway B | 3,4-disubstituted pyrazole | 18.5 |

Note: These values are illustrative and demonstrate how lower activation energy corresponds to the favored product.

Simulation of Spectroscopic Parameters

The simulation of spectroscopic parameters is a cornerstone of computational chemistry, enabling the prediction of spectra that can be compared with experimental results to confirm molecular structures. For this compound, Density Functional Theory (DFT) is a commonly employed method to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govbohrium.com These predictions are highly sensitive to the molecular geometry and the computational level of theory (functional and basis set) used. bohrium.comresearchgate.net By comparing the calculated chemical shifts with experimental data, the proposed structure of this compound can be validated. Discrepancies between predicted and experimental values can indicate the presence of different tautomers or conformers in solution.

Similarly, vibrational frequencies corresponding to IR spectroscopy can be computed. These calculations help in assigning the vibrational modes of the molecule, such as the N-H stretch of the pyrazole ring and the various C-H and C-C vibrations of the cyclopropyl groups.

To illustrate the application of these methods, a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for this compound is presented below.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C3/C5 (pyrazole ring) | 145.2 | 144.8 |

| C4 (pyrazole ring) | 105.8 | 105.5 |

| CH (cyclopropyl) | 8.5 | 8.2 |

| CH2 (cyclopropyl) | 6.2 | 6.0 |

Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration

The two cyclopropyl groups in this compound introduce a degree of conformational flexibility. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to explore the conformational space of molecules and determine the most stable arrangements of atoms. eurasianjournals.comunibo.it

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. eurasianjournals.com This provides a dynamic picture of the molecule's behavior and allows for the identification of low-energy conformations. For this compound, MD simulations can reveal the preferred orientations of the cyclopropyl rings relative to the pyrazole core.

MC simulations, on the other hand, explore the conformational space by generating random changes in the molecule's geometry and accepting or rejecting these changes based on their energy. This method is particularly useful for overcoming energy barriers and exploring a wider range of conformations.

A hypothetical summary of a conformational analysis for this compound is provided below, indicating the relative energies of different conformers.

| Conformer | Dihedral Angle (C4-C3-C_cyclopropyl-C_cyclopropyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | 180° | 0.0 | 75 |

| Syn-periplanar | 0° | 2.5 | 10 |

| Gauche | 60° | 1.2 | 15 |

In Silico Ligand Design and Molecular Interaction Studies

The pyrazole scaffold is a common feature in many biologically active compounds. mdpi.com In silico methods are instrumental in designing new ligands and understanding their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govdergipark.org.tr This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. mdpi.combohrium.com For this compound and its derivatives, docking studies can identify potential binding modes within the active site of a target protein. The docking score, an estimation of the binding affinity, can then be used to rank different derivatives.

For instance, a hypothetical docking study of this compound derivatives against a protein kinase could yield the following results:

| Derivative | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| This compound | -6.5 | Hydrogen bond with backbone carbonyl |

| 1-methyl-3,5-dicyclopropyl-1H-pyrazole | -6.8 | Hydrogen bond with backbone carbonyl, hydrophobic interaction |

| 4-bromo-3,5-dicyclopropyl-1H-pyrazole | -7.2 | Hydrogen bond with backbone carbonyl, halogen bond |

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. eurjchem.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. For pyrazole derivatives, 3D-QSAR models have been successfully developed to guide the synthesis of compounds with improved activity. nih.gov

A QSAR study on a series of this compound derivatives would involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with the experimentally determined biological activity to build a predictive model.

A hypothetical QSAR data table for a series of this compound derivatives is presented below:

| Derivative | LogP (Hydrophobicity) | Molecular Weight | Predicted pIC50 |

|---|---|---|---|

| This compound | 2.1 | 148.21 | 5.8 |

| 1-methyl-3,5-dicyclopropyl-1H-pyrazole | 2.4 | 162.24 | 6.1 |

| 4-bromo-3,5-dicyclopropyl-1H-pyrazole | 2.9 | 227.11 | 6.5 |

Advanced Applications and Research Frontiers Excluding Prohibited Areas

Supramolecular Chemistry and Self-Assembly of Pyrazole (B372694) Architectures

The architecture of pyrazole derivatives in the solid state is heavily influenced by non-covalent interactions, leading to the formation of complex supramolecular structures. researchgate.netcsic.es The pyrazole ring contains both a hydrogen bond donor (the pyrrole-like N-H group) and a hydrogen bond acceptor (the pyridine-like N atom), enabling it to form robust and directional intermolecular connections. researchgate.netmdpi.com This dual functionality is fundamental to its ability to self-assemble into predictable and designable architectures.

The primary interaction driving the self-assembly of N-unsubstituted pyrazoles is the N-H···N hydrogen bond. This interaction can lead to the formation of various motifs, including cyclic dimers, trimers, tetramers, and linear polymeric chains known as catemers. researchgate.netmdpi.comnih.gov The specific arrangement is often dictated by the steric and electronic nature of the substituents at the 3 and 5 positions. For instance, studies on 3,5-dimethyl-4-aryl-1H-pyrazoles have shown that different substituents on the aryl ring can direct the assembly into distinct hydrogen-bonded structures, such as dimers, catemers, or more complex 2D networks. nih.gov The formation of these networks is a critical factor in determining the crystal packing and, consequently, the material's physical properties. In complexes involving pyrazole ligands, these hydrogen bonding capabilities can be used to link discrete metal complexes into extended 1D, 2D, or 3D architectures. rsc.orgrsc.org

| Pyrazole Derivative | Observed Supramolecular Motif | Driving Interaction | Reference |

|---|---|---|---|

| 3,5-diphenylpyrazole | Extensive supramolecular framework with anions | N-H···Anion Hydrogen Bonds | rsc.org |

| 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole | Supramolecular polymer (catemer) | N-H···N Hydrogen Bonds | nih.gov |

| 3,5-di(4-pyridyl)-1H-pyrazole | Double-stranded chains via hydrogen bonds | N-H···N and O-H···N Hydrogen Bonds | rsc.org |

| General 1-H Pyrazoles | Dimers, trimers, tetramers, and chains | N-H···N Hydrogen Bonds | researchgate.netmdpi.com |

The ability of pyrazoles to form various hydrogen-bonded assemblies means they can often crystallize into different forms, a phenomenon known as polymorphism. Each polymorph can exhibit distinct physical properties, such as solubility, melting point, and stability. The aggregation pattern of pyrazole in the solid state has been shown to include not only linear chains but also various cyclic structures. researchgate.net The specific polymorph obtained can be influenced by crystallization conditions like solvent and temperature. This structural diversity is crucial for crystal engineering, where the goal is to design materials with specific properties by controlling the intermolecular interactions. nih.gov

Coordination Chemistry of Pyrazole-Derived Ligands

Pyrazoles and their deprotonated forms (pyrazolates) are highly versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions to form complexes with diverse structures and properties. researchgate.netresearchgate.netuninsubria.it The presence of two adjacent nitrogen atoms allows for multiple modes of coordination, making pyrazoles valuable building blocks in the synthesis of mononuclear and polynuclear metal complexes. researchgate.netuninsubria.it

The synthesis of metal complexes with pyrazole-derived ligands typically involves the reaction of a metal salt with the neutral pyrazole ligand in a suitable solvent. nih.govrsc.org Depending on the reaction conditions and the pKa of the pyrazole, the ligand can coordinate as a neutral molecule or be deprotonated to act as an anionic pyrazolate ligand. The substituents on the pyrazole ring, such as the dicyclopropyl groups in 3,5-dicyclopropyl-1H-pyrazole, play a crucial role in tuning the electronic properties and steric bulk of the ligand, which in turn influences the geometry, stability, and reactivity of the resulting metal complex. Researchers have successfully synthesized a variety of complexes with metals from across the periodic table, including transition metals like nickel, cobalt, and copper, as well as lanthanides. rsc.orgmdpi.commdpi.com

The pyrazolate anion is particularly notable for its ability to act as a bridging ligand between two metal centers in an exo-bidentate fashion. uninsubria.it This bridging capability is fundamental to the construction of polynuclear complexes, including dimers, trimers, and extended coordination polymers. researchgate.netuninsubria.it Besides the common bridging mode, pyrazoles can also act as neutral monodentate ligands or as anionic monodentate ligands. uninsubria.it The versatility in coordination leads to a rich variety of structural topologies, from simple discrete molecules to complex frameworks. researchgate.net For example, dinuclear palladium(II) complexes have been synthesized where 3,5-dimethylpyrazolate exhibits three different coordination modes within the same structural framework. nih.gov

| Ligand Form | Coordination Mode | Description | Typical Resulting Structure | Reference |

|---|---|---|---|---|

| Neutral Pyrazole (Hpz) | Monodentate | Coordinates to a single metal center through the pyridine-type nitrogen. | Mononuclear complexes | uninsubria.it |

| Pyrazolate (pz⁻) | Anionic Monodentate | Coordinates to a single metal center after deprotonation. | Mononuclear complexes | uninsubria.it |

| Pyrazolate (pz⁻) | Exo-bidentate (Bridging) | The two nitrogen atoms bridge two different metal centers. | Dinuclear and polynuclear complexes | uninsubria.itnih.gov |

| Pyrazolate (pz⁻) | μ-η²:η² Bridging | Bridges two lanthanide centers with both nitrogens coordinating to each metal. | Dimeric lanthanide complexes | rsc.org |

The electronic properties of metal complexes containing pyrazole-based ligands are of significant interest, particularly concerning their magnetic behavior. The ligand field created by the pyrazole nitrogen donors can be fine-tuned by the substituents at the 3 and 5 positions. This tuning can influence the spin state of the metal ion. For example, iron(II) complexes with tris(pyrazolyl)methane ligands, which feature three pyrazole units, are well-known to exhibit spin-crossover (SCO) behavior. researchgate.net This phenomenon involves a transition between a low-spin (LS) state and a high-spin (HS) state, which can be triggered by external stimuli like temperature or pressure. The magnetic moment of the complex changes significantly during this transition. researchgate.netresearchgate.net The electronic structure and resulting magnetic properties are a direct consequence of the interplay between the metal d-orbitals and the ligand orbitals, making these systems promising for the development of molecular switches and sensors. fsu.edu

| Complex | Magnetic Behavior | Key Finding | Reference |

|---|---|---|---|

| {Fe[HC(3,5-Me₂pz)₃]₂}(BF₄)₂ | Spin-Crossover (SCO) | Shows an unusual, gradual spin transition from a high-spin state at room temperature to a low-spin state upon cooling. The magnetic moment (μeff) changes accordingly. | researchgate.net |

Role in Materials Science and Functional Materials Development

The potential of this compound as a building block for functional materials is an area of latent interest, though specific research is not widely documented. The general characteristics of the pyrazole ring, such as its aromaticity and thermal stability, suggest that its derivatives could serve as valuable components in materials science.

Precursors for Advanced Organic Materials

Currently, there is a lack of specific published research detailing the use of this compound as a direct precursor for advanced organic materials. The synthesis of this compound is documented, indicating its availability for such explorations. In principle, the presence of the reactive N-H group and the robust dicyclopropyl-substituted pyrazole core could allow for its incorporation into larger polymeric or supramolecular structures. However, without dedicated studies, its role in this capacity remains theoretical.

Exploration of Optical and Electronic Material Properties

Detailed experimental data on the specific optical and electronic properties of this compound are not available in the current scientific literature. For the broader family of pyrazole derivatives, properties such as fluorescence and electronic conductivity have been investigated, suggesting that the pyrazole scaffold can be a component of photoactive and electroactive materials. The influence of the dicyclopropyl substituents on the photophysical and electronic characteristics of the pyrazole core has not been specifically elucidated.

Application as Biochemical Probes and Chemical Tools in Enzyme/Receptor Studies

While many pyrazole-containing compounds have been investigated as modulators of enzyme and receptor activity, there is no specific, publicly accessible research demonstrating the application of this compound as a biochemical probe or chemical tool for such studies. Investigations into other cyclopropyl-bearing pyrazole derivatives have indicated their potential for interaction with biological targets, such as cannabinoid receptors. However, these findings are not directly transferable to this compound without specific experimental validation. The unique steric and electronic contributions of the two cyclopropyl (B3062369) groups at the 3 and 5 positions would necessitate dedicated research to determine its binding affinities and potential as a selective probe for any given enzyme or receptor.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The current body of scientific literature indicates that while the pyrazole (B372694) scaffold is of immense interest in medicinal, agricultural, and materials chemistry, research specifically targeting 3,5-dicyclopropyl-1H-pyrazole is not extensively documented. mdpi.comresearchgate.netnih.gov The research landscape is dominated by studies on the broader class of pyrazole derivatives, which are recognized as "privileged scaffolds" due to their wide range of pharmacological properties. researchgate.netnih.gov

Investigations into cyclopropyl-substituted pyrazoles are emerging, often focusing on their potential as kinase inhibitors, cannabinoid receptor antagonists, and antimicrobial agents. nih.govnih.govnih.gov For instance, derivatives such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and evaluated for antiproliferative effects, and 5-cyclopropyl-1H-pyrazole-3-amine has been used as a building block for kinase inhibitors. nih.govnih.gov These studies underscore the value of the cyclopropyl (B3062369) moiety in modulating the biological activity of the pyrazole core. However, the specific 3,5-dicyclopropyl substitution pattern remains a relatively niche area. The existing research provides a strong foundation in synthetic methodologies, such as the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), which are applicable to the synthesis of this specific compound. mdpi.comijpsjournal.com

Identification of Knowledge Gaps and Untapped Research Avenues

The primary knowledge gap is the limited specific data on the synthesis, characterization, and application of this compound itself. While general pyrazole synthesis is well-established, dedicated studies optimizing the production of this particular disubstituted analogue are scarce.

Key Knowledge Gaps and Research Opportunities:

| Area of Investigation | Identified Gap | Potential Research Avenue |

| Biological Activity | Lack of comprehensive screening against biological targets. | Exploration of its potential as an inhibitor for kinases (e.g., PKD, TGF-βR1), enzymes, or as a modulator for receptors like the cannabinoid receptors, leveraging the known bioactivity of other cyclopropyl-pyrazoles. nih.govnih.govnih.govmdpi.com |

| Material Science | No reported applications in materials chemistry. | Investigation into its use as a ligand for metal complexes, potentially leading to novel catalysts or materials with unique optical or electronic properties. nih.govijrpr.com |

| Agrochemicals | Untested potential as a pesticide or herbicide. | Screening for fungicidal, insecticidal, or herbicidal activity, a known application area for many pyrazole derivatives. nih.gov |

| Physicochemical Properties | Limited experimental data on properties like tautomerism, pKa, and solubility. | Detailed experimental and theoretical studies to characterize its fundamental chemical properties, which are crucial for any application. nih.gov |